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Compound of Interest

Compound Name: 10Z-Hexadecenal

Cat. No.: B580881

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2)-10-Hexadecenal is a monounsaturated long-chain aldehyde that functions as an insect
pheromone, playing a crucial role in the chemical communication of various species.[1][2][3] Its
synthesis is of significant interest for research in chemical ecology, pest management
strategies, and the development of novel bioactive molecules. This document provides detailed
protocols for the chemical synthesis of (Z)-10-Hexadecenal for research purposes, focusing on
a reliable two-step pathway involving a Wittig reaction for the stereoselective formation of the
(2)-alkene followed by a mild oxidation to the aldehyde.

Chemical and Physical Properties:
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Property Value

Molecular Formula C16H300

Molecular Weight 238.41 g/mol [1]

IUPAC Name (2)-hexadec-10-enal[1]

CAS Number 68279-24-3[1]

Appearance Colorless to pale yellow liquid
Boiling Point Not available

Solubilit Soluble in organic solvents (e.g., hexane, diethyl
olubili
Y ether, dichloromethane)

Synthetic Strategy Overview:

The synthesis of (Z)-10-Hexadecenal is achieved through a two-step process. The first step
involves the creation of the C16 carbon chain with the desired (Z)-double bond at the C10
position via a Wittig reaction. This is followed by the oxidation of the resulting alcohol to the
target aldehyde.

Wittig React10n> (Z2)-10-Hexadecen-1-ol M (Z)-10-Hexadecenal

Starting Materials

Click to download full resolution via product page

Caption: Overview of the two-step synthesis of (Z)-10-Hexadecenal.

Experimental Protocols
Part 1: Synthesis of (Z)-10-Hexadecen-1-ol via Wittig
Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds with good
stereochemical control.[4][5][6][7][8] For the synthesis of (Z)-alkenes, non-stabilized ylides are
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typically employed.[5][7] This protocol outlines the preparation of the necessary phosphonium
salt and the subsequent Wittig reaction.

Step 1.1: Preparation of Hexyltriphenylphosphonium Bromide

1-Bromohexane + Reflux
Triphenylphosphine .
Hexyltriphenylphosphonium
,,,,,,,,,,,,,, > Bromide

Toluene
(Solvent)
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Caption: Preparation of the Wittig reagent.

Materials:
Reagent Formula MW ( g/mol ) Amount Moles
1-Bromohexane CeH13Br 165.07 16.5¢g 0.1
Triphenylphosphi
penyiphosp Ci1sHisP 262.29 26.29g 0.1
ne
Toluene C7Hs 92.14 100 mL -
Procedure:

e To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add triphenylphosphine (26.2 g, 0.1 mol) and toluene (100 mL).

 Stir the mixture until the triphenylphosphine is completely dissolved.
e Add 1-bromohexane (16.5 g, 0.1 mol) to the solution.

e Heat the reaction mixture to reflux and maintain for 24 hours. The product will precipitate out
of the solution as a white solid.
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o Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to
ensure complete precipitation.

o Collect the white precipitate by vacuum filtration and wash with cold toluene (2 x 20 mL).

e Dry the resulting hexyltriphenylphosphonium bromide salt under vacuum to a constant
weight. The expected yield is typically high (80-90%).

Step 1.2: Wittig Reaction to form (Z)-10-Hexadecen-1-ol

Hexyltriphenylphosphonium )
Bromide Deprotonation

p-| Hexylide

.....
||||||
.....
......

n-Butyllithium
(Base)

> (2)-10-Hexadecen-1-ol
10-Hydroxydecanal

Click to download full resolution via product page
Caption: The Wittig reaction for the formation of the (2)-alkene.

Materials:
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Reagent Formula MW ( g/mol ) Amount Moles

Hexyltriphenylph
osphonium C24H28BrP 427.35 42.7 9 0.1

bromide

n-Butyllithium
(25 Min CaHolLi 64.06 40 mL 0.1

hexanes)

10-

C10H2002 172.26 17.2g 0.1
Hydroxydecanal

Anhydrous
Tetrahydrofuran CaHsO 72.11 200 mL -
(THF)

Procedure:

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add hexyltriphenylphosphonium bromide (42.7 g, 0.1
mol) and anhydrous THF (150 mL).

Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the suspension
via the dropping funnel over 30 minutes. The solution will turn a deep orange/red color,
indicating the formation of the ylide.

Stir the mixture at 0 °C for 1 hour.

In a separate flask, dissolve 10-hydroxydecanal (17.2 g, 0.1 mol) in anhydrous THF (50 mL).
Slowly add the solution of 10-hydroxydecanal to the ylide solution at O °C over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(50 mL).
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o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

o Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium
sulfate.

 Filter the solution and concentrate under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel using a hexane:ethyl
acetate gradient (e.g., 95:5 to 80:20) to yield pure (Z2)-10-hexadecen-1-ol.

Part 2: Oxidation of (Z)-10-Hexadecen-1-ol to (Z)-10-
Hexadecenal

A mild oxidation method is required to convert the primary alcohol to an aldehyde without over-
oxidation to the carboxylic acid. The Swern oxidation is a highly effective method for this
transformation.[1][7][8][9][10]

(2)-10-Hexadecen-1-ol

(2)-10-Hexadecenal

DMSO, Oxalyl Chloride,
Triethylamine
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Caption: Swern oxidation of the alcohol to the desired aldehyde.

Materials:
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Reagent Formula MW ( g/mol ) Amount Moles
Oxalyl chloride (COCI)2 126.93 10.2g (7.0 mL) 0.08
Dimethyl
sulfoxide C2HeOS 78.13 1259 (11.4 mL) 0.16
(DMSO)
(2)-10-

Ci16H320 240.42 12049 0.05

Hexadecen-1-ol

Triethylamine (C2Hs)sN 101.19 25.3g (35 mL) 0.25

Dichloromethane
(DCM), CH2Cl2 84.93 300 mL -

anhydrous

Procedure:

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add anhydrous DCM (150 mL) and oxalyl chloride (7.0
mL, 0.08 mol).

Cool the solution to -78 °C using a dry ice/acetone bath.
In a separate flask, dissolve DMSO (11.4 mL, 0.16 mol) in anhydrous DCM (30 mL).

Slowly add the DMSO solution to the oxalyl chloride solution via the dropping funnel over 20
minutes, ensuring the internal temperature does not rise above -60 °C.

Stir the mixture at -78 °C for 30 minutes.
Dissolve (Z)-10-hexadecen-1-ol (12.0 g, 0.05 mol) in anhydrous DCM (50 mL).

Slowly add the alcohol solution to the reaction mixture over 30 minutes, maintaining the
temperature at -78 °C.

Stir the mixture at -78 °C for 1 hour.
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e Add triethylamine (35 mL, 0.25 mol) to the reaction mixture, and stir for an additional 30
minutes at -78 °C.

» Remove the cooling bath and allow the reaction to warm to room temperature.
e Add water (100 mL) to quench the reaction.

o Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous
layer with DCM (2 x 50 mL).

o Combine the organic layers, wash with 1 M HCI (50 mL), saturated sodium bicarbonate
solution (50 mL), and brine (50 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude aldehyde by column chromatography on silica gel using a hexane:diethyl
ether gradient (e.g., 98:2 to 95:5) to afford pure (Z)-10-Hexadecenal.[4]

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

. Starting Expected Yield
Step Reaction . Product
Material (%)
] Hexyltriphenylph
Phosphonium .
1.1 ] 1-Bromohexane osphonium 80-90
Salt Formation .
bromide
o _ 10- (2)-10-
1.2 Wittig Reaction 60-70
Hydroxydecanal Hexadecen-1-ol
o (2)-10- (2)-10-
2 Swern Oxidation 85-95
Hexadecen-1-ol Hexadecenal
Characterization

The final product should be characterized to confirm its identity and purity.
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e Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and
fragmentation pattern of (Z)-10-Hexadecenal and to determine its isomeric purity (Z/E ratio).
[11][12][13]

e 1H NMR and 3C NMR Spectroscopy: To confirm the structure, including the position and
stereochemistry of the double bond.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde C=0
stretch (around 1725 cm~1) and the C-H stretch of the aldehyde proton (around 2720 cm™1).

Biological Context: Pheromone Signaling

(2)-10-Hexadecenal acts as a chemical signal, or pheromone, in insects. The signaling
pathway is initiated upon the binding of the pheromone molecule to a specific odorant receptor
(OR) located on the dendrites of olfactory sensory neurons (OSNSs) in the insect's antennae.
This binding event triggers a cascade of intracellular events leading to the depolarization of the
neuron and the generation of an action potential, which is then transmitted to the brain, eliciting
a behavioral response (e.g., attraction).
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Caption: Simplified signaling pathway of an insect pheromone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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